Oxidative Stability: Iodine Value Comparison with Unsaturated Emollients
Stearyl isononanoate, as a constituent of cetearyl isononanoate, exhibits an iodine value of ≤0.5 g I₂/100g, indicative of a fully saturated ester backbone with negligible unsaturation . This contrasts sharply with emollients derived from unsaturated fatty acids (e.g., oleates, linoleates), which typically possess iodine values exceeding 50–100 and are prone to rancidity and peroxide formation [1]. The low iodine value of stearyl isononanoate translates to superior oxidative stability, reducing the need for additional antioxidants in formulations and extending product shelf-life.
| Evidence Dimension | Iodine Value (g I₂/100g) |
|---|---|
| Target Compound Data | ≤0.5 |
| Comparator Or Baseline | Unsaturated esters (e.g., oleates, linoleates): >50–100 |
| Quantified Difference | ≥100× lower |
| Conditions | Standard iodometric titration per USP/EP |
Why This Matters
Lower iodine value directly correlates with reduced oxidative degradation, minimizing rancidity, off-odors, and formulation instability, thereby lowering procurement risk for long-shelf-life products.
- [1] Firestone D. Physical and Chemical Characteristics of Oils, Fats, and Waxes. AOCS Press; 2006. View Source
